molecular formula C8H10F3N3 B1488548 6-ethyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine CAS No. 1250113-38-2

6-ethyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine

Cat. No. B1488548
CAS RN: 1250113-38-2
M. Wt: 205.18 g/mol
InChI Key: IAKSQXLNJUXEBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-ethyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine is a pyrimidinamine derivative . Pyrimidinamine derivatives are considered promising agricultural compounds due to their outstanding activity and unique mode of action . They act as mitochondrial complex I electron transport inhibitors (MET I) .


Synthesis Analysis

Pyrimidinamine derivatives, including 6-ethyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine, can be synthesized using pyrimidifen as a template according to the principle of bioisosterism . The new compounds synthesized in this way have shown excellent fungicidal activity .


Molecular Structure Analysis

The optimal structure of the pyrimidine group in these compounds is 2-CH3-5-Cl-6-CHF2 . The spatial configuration of the carbon atoms connected to R3 plays an important role. When the carbon atom is in S configuration, the fungicidal activity of the compound is the best .

Scientific Research Applications

Acaricide Development

The compound has been utilized in the development of novel acaricides. A derivative, HNPC-A188, which contains the trifluoroethyl thioether and pyrimidin-4-amine, exhibits excellent acaricidal activity. It has shown LC50 values of 0.19 mg/L against Tetranychus urticae, comparable to commercial acaricides .

Pharmaceutical Applications

Trifluoromethyl groups, similar to those found in 6-ethyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine, are key components in FDA-approved drugs. These groups improve the lipophilic pharmacokinetic properties of drug molecules, leading to enhanced efficacy and bioavailability .

Organic Synthesis

The trifluoroethyl group is a significant moiety in organic chemistry, often used to modify the chemical properties of compounds. It can greatly influence the reactivity, stability, and steric profile of molecules, making it valuable in the synthesis of complex organic compounds .

Antimicrobial Agents

Compounds with structures similar to 6-ethyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine have shown high antimicrobial activity. They are part of ongoing research to develop more effective antimicrobial agents against various infections .

Mechanism of Action

As major members of pyrimidine derivatives, Pyrimidinamines derivatives, including 6-ethyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine, act as mitochondrial complex I electron transport inhibitors (MET I) . This mode of action is different from other commercial fungicides, and resistance to pyrimidinamine fungicides has not been reported so far .

Future Directions

Pyrimidinamine derivatives have been a hot topic in the pesticide field for many years because of their excellent biological activity . With the increasing evolution of pesticide resistance, it has been a consensus to develop new agrochemicals in which both nontarget resistance and target resistance have not evolved . Therefore, the research and development of new pyrimidinamine derivatives, including 6-ethyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine, is a promising direction for future research .

properties

IUPAC Name

6-ethyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3N3/c1-2-6-3-7(14-5-13-6)12-4-8(9,10)11/h3,5H,2,4H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAKSQXLNJUXEBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=N1)NCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-ethyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-ethyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
6-ethyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine
Reactant of Route 3
Reactant of Route 3
6-ethyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine
Reactant of Route 4
Reactant of Route 4
6-ethyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine
Reactant of Route 5
Reactant of Route 5
6-ethyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine
Reactant of Route 6
Reactant of Route 6
6-ethyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.